molecular formula C12H18O B1585629 2,3,4,5,6-Pentamethylbenzyl alcohol CAS No. 484-66-2

2,3,4,5,6-Pentamethylbenzyl alcohol

Cat. No. B1585629
CAS RN: 484-66-2
M. Wt: 178.27 g/mol
InChI Key: CMBCAWNOBIGGTE-UHFFFAOYSA-N
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Description

2,3,4,5,6-Pentamethylbenzyl alcohol, also known as PTBBA, is a colorless liquid with a strong aromatic odor. This compound is widely used in the chemical industry as an intermediate in the synthesis of fragrances, flavors, and other organic compounds. PTBBA has also been studied for its potential use in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Structural Insights

2,3,4,5,6-Pentamethylbenzyl alcohol and its derivatives have been a subject of interest in various structural studies. For example, research on hexamethylbenzene monocarbanion showed that the negative charge in the 2,3,4,5,6-pentamethylbenzyl anion is confined to a single resonance-stabilized methylene (Menger & Banaszczyk, 1992). Additionally, investigations into benzylic mono- and dications, including 2,3,4,5,6-pentamethylbenzyl cation, utilized NMR spectroscopy and DFT/IGLO calculations to better understand these structures (Olah et al., 1997).

Electrosynthesis Applications

The compound has been utilized in the electrosynthesis of polyfluorobenzyl alcohols. One study demonstrated the selective synthesis of 2,3,4,5,6-pentafluorobenzyl alcohol using electrochemical methods (Iwasaki et al., 1987).

Application in Pesticide Synthesis

2,3,4,5,6-Pentamethylbenzyl alcohol has also been mentioned in the context of synthesizing various methylbenzyl chrysanthemates, which are components in pesticides (Elliott, Janes & Jeffs, 1970).

Enzymatic Interaction Studies

The interaction of 2,3,4,5,6-pentafluorobenzyl alcohol with horse liver alcohol dehydrogenase was studied to understand the enzyme's structure and function. These studies provided insights into the enzyme's active site and interaction with substrates (Ramaswamy, Eklund & Plapp, 1994).

Chemical Reaction Studies

Research on the reactions of various benzyl alcohol derivatives with non-heme iron(IV)-oxo complexes, including 2,3,4,5,6-pentamethylbenzyl alcohol, has contributed to a deeper understanding of oxidation mechanisms and electron transfer processes (Morimoto et al., 2012).

Photocatalytic Applications

The photocatalytic oxidation of benzyl alcohol derivatives, such as 2,3,4,5,6-pentamethylbenzyl alcohol, into corresponding aldehydes was investigated, highlighting the potential application of these compounds in photocatalysis (Higashimoto et al., 2009).

properties

IUPAC Name

(2,3,4,5,6-pentamethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBCAWNOBIGGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197513
Record name 2,3,4,5,6-Pentamethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5,6-Pentamethylbenzyl alcohol

CAS RN

484-66-2
Record name 2,3,4,5,6-Pentamethylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentamethylbenzyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5,6-Pentamethylbenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5,6-pentamethylbenzyl alcohol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.918
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
H Suzuki, K Nakamura - Bulletin of the Chemical Society of Japan, 1968 - journal.csj.jp
In the acidic decomposition of 2, 3, 4, 5, 6-pentamethylbenzyl nitrate, an appreciable amount of hexamethylbenzene (HMB) was obtained as one of the main products. 2) Since the …
Number of citations: 7 www.journal.csj.jp
H Suzuki - Bulletin of the Chemical Society of Japan, 1970 - journal.csj.jp
A syrupy substance formed in quantity during the nitration of hexamethylbenzene to dinitroprehnitene has been found to be a complex mixture of varying amounts, depending markedly …
Number of citations: 19 www.journal.csj.jp
MJ Rhoad, PJ Flory - Journal of the American Chemical Society, 1950 - ACS Publications
The free radical-initiated reaction of ethylene with several halomethanes under superatmos-pheric pressure has been studied. Series of products of the general formula X (CH2CH2)„Y …
Number of citations: 66 pubs.acs.org
PT Groves - 1959 - search.proquest.com
The Pennsylvania State University The Graduate School Department of Chemistry The Equilibria Between Arylolefins and Arylalkyl C Page 1 The Pennsylvania State University The …
Number of citations: 0 search.proquest.com
L Eberson, MP Hartshorn… - Acta chemica …, 1996 - actachemscand.org
The photolysis of the charge transfer (CT) complex of tetranitromethane and pentamethylbenzene (13) in dichloromethane at—50 or—78 C gives the labile epimeric l, 2, 3, 4, 6-…
Number of citations: 8 actachemscand.org
RW Murray, M Singh, N Rath - The Journal of Organic Chemistry, 1997 - ACS Publications
Hexamethylbenzene (1) reacts with dimethyldioxirane (2) via three separate reaction pathways. In the major pathway the reaction proceeds through an arene oxide which is rapidly …
Number of citations: 14 pubs.acs.org
NC Deno, PT Groves, JJ Jaruzelski… - Journal of the American …, 1960 - ACS Publications
A series of studies on triarylmethyl cations and diarylalkyl cations2 led to the development of eq. 1, which relates the position of alcohol-cation (ROH—R+) equilibria to the concentration …
Number of citations: 64 pubs.acs.org
J Jung, K Ohkubo, KA Prokop-Prigge, HM Neu… - Inorganic …, 2013 - ACS Publications
Visible light photoirradiation of an oxygen-saturated benzonitrile solution of a manganese(III) corrolazine complex [(TBP 8 Cz)Mn III ] (1): [TBP 8 Cz = octakis(p-tert-butylphenyl)…
Number of citations: 37 pubs.acs.org
NC Deno, HJ Peterson, GS Saines - Chemical Reviews, 1960 - ACS Publications
A common phenomenon in organic chemistry is the transfer of a hydrogen atom with its pair of electrons from one carbon to another. This reaction, the hydridetransfer reaction, has the …
Number of citations: 176 pubs.acs.org
JN Moorthy, S Mandal, P Venugopalan - Crystal growth & design, 2012 - ACS Publications
Hydrogen-bonded aggregation has been examined in a series of sterically hindered benzyl alcohols with an objective to explore how sterics influence the otherwise inconsistent and …
Number of citations: 16 pubs.acs.org

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